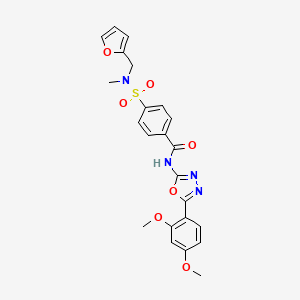
N-(5-(2,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl)-4-(N-(furan-2-ylmethyl)-N-methylsulfamoyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(5-(2,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl)-4-(N-(furan-2-ylmethyl)-N-methylsulfamoyl)benzamide is a useful research compound. Its molecular formula is C23H22N4O7S and its molecular weight is 498.51. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
N-(5-(2,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl)-4-(N-(furan-2-ylmethyl)-N-methylsulfamoyl)benzamide is a compound that belongs to the class of oxadiazole derivatives. This class has garnered attention due to its diverse biological activities, which include antimicrobial, anticancer, and anti-inflammatory properties. This article aims to explore the biological activity of this specific compound, focusing on its mechanisms of action, pharmacokinetics, and potential therapeutic applications.
Chemical Structure and Properties
The compound's structure can be described as follows:
- Molecular Formula : C18H20N4O5S
- Molecular Weight : 396.44 g/mol
- IUPAC Name : this compound
Structural Features
The oxadiazole ring is known for its ability to interact with various biological targets. The presence of the dimethoxyphenyl group and the furan moiety may enhance the compound's lipophilicity and bioavailability.
Anticancer Activity
Recent studies have highlighted the potential anticancer effects of oxadiazole derivatives. For instance, compounds similar to N-(5-(2,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl) have shown significant cytotoxicity against various cancer cell lines.
Case Studies
- Cytotoxicity Against Cancer Cell Lines :
- Mechanism of Action :
Antimicrobial Activity
Oxadiazole derivatives have also been recognized for their antimicrobial properties. The compound's structure allows it to interact with bacterial enzymes and disrupt cellular functions.
Research Findings
Research has indicated that compounds with a similar oxadiazole framework have shown effectiveness against both Gram-positive and Gram-negative bacteria. The mechanism often involves inhibition of bacterial protein synthesis or disruption of cell wall integrity .
Anti-inflammatory Properties
Oxadiazole derivatives are also being explored for their anti-inflammatory effects. The presence of certain functional groups can modulate inflammatory pathways.
In Vivo Studies
In animal models, oxadiazole compounds have been observed to reduce inflammation markers significantly. This suggests a potential role in treating inflammatory diseases such as arthritis or colitis .
Absorption, Distribution, Metabolism, and Excretion (ADME)
The pharmacokinetic profile of this compound is influenced by its chemical structure:
- Absorption : Likely facilitated by lipophilic characteristics due to the dimethoxyphenyl group.
- Distribution : Expected to be wide due to its ability to cross lipid membranes.
- Metabolism : Potentially metabolized by cytochrome P450 enzymes.
- Excretion : Primarily through renal pathways after conjugation .
Table: Summary of ADME Properties
| Property | Description |
|---|---|
| Absorption | High (lipophilic nature) |
| Distribution | Wide (crosses biological membranes easily) |
| Metabolism | Hepatic (via cytochrome P450 enzymes) |
| Excretion | Renal (conjugated metabolites) |
Propiedades
IUPAC Name |
N-[5-(2,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-4-[furan-2-ylmethyl(methyl)sulfamoyl]benzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22N4O7S/c1-27(14-17-5-4-12-33-17)35(29,30)18-9-6-15(7-10-18)21(28)24-23-26-25-22(34-23)19-11-8-16(31-2)13-20(19)32-3/h4-13H,14H2,1-3H3,(H,24,26,28) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ARTWQAVJMMNYQU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=CC=CO1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=NN=C(O3)C4=C(C=C(C=C4)OC)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22N4O7S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
498.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














